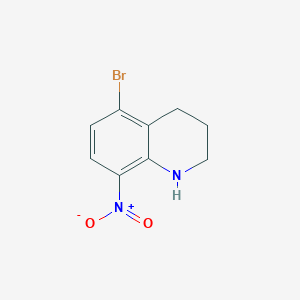

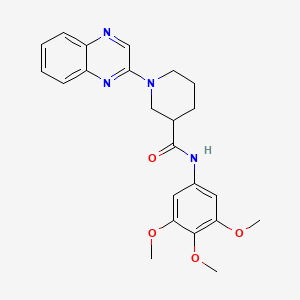

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-1,2,3,4-tetrahydroquinoline” is a type of organic compound . It has a molecular weight of 212.09 . It is usually stored in a refrigerator and its physical form is a white to yellow to brown liquid .

Synthesis Analysis

While specific synthesis methods for “5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline” were not found, there have been advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions involve the isomerization of an iminium intermediate .Molecular Structure Analysis

The InChI code for “5-Bromo-1,2,3,4-tetrahydroquinoline” is1S/C9H10BrN/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 . Chemical Reactions Analysis

There are various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate are highlighted .Physical And Chemical Properties Analysis

“5-Bromo-1,2,3,4-tetrahydroquinoline” has a molecular weight of 212.09 . It is a white to yellow to brown liquid . The storage temperature is that of a refrigerator .科学的研究の応用

Synthesis of Pyrrolo[2,1-a]isoquinolines

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline has been utilized in the synthesis of pyrrolo[2,1-a]isoquinolines. This process involves the reaction with activated alkynes to form stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, leading to the production of substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).

Structural Characterization

The compound has been involved in studies for synthesizing various nitro regioisomers of tetrahydroquinoline. These regioisomers were structurally characterized using techniques like single-crystal X-ray diffraction and spectroscopic methods (Bohórquez et al., 2013).

Novel Approach to Tetrahydroquinolines

A stereospecific [3 + 3]-annulation method using donor-acceptor cyclopropanes with nitrosoarenes, facilitated by MgBr2, was developed to create diverse C-8-brominated tetrahydroquinolines. This method forms C-C, C-N, and C-Br bonds efficiently and can further functionalize the products (Das et al., 2016).

Investigation of Nitration

Research involving this compound includes studies on nitration processes. This includes experimental and theoretical studies for achieving regioselectivity in nitration, particularly focusing on the 6-position (Cordeiro et al., 2011).

Synthesis of Tetrahydroquinoxalines

The reaction of related compounds with aliphatic secondary diamines led to the production of dicyano tetrahydroquinoxalines, which are useful in preparing various compounds containing isoindoline fragments (Abramov et al., 2002).

Bioreductively Activated Prodrug System

The compound has been used in the development of a bioreductively activated prodrug system for selective drug delivery to hypoxic tissues. This involved biomimetic reduction and efficient reaction with 5-bromoisoquinolin-1-one (Parveen et al., 1999).

Safety and Hazards

特性

IUPAC Name |

5-bromo-8-nitro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h3-4,11H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARXTALIZCJRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)

![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)

![6-Cyclopropyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2454299.png)

![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454300.png)